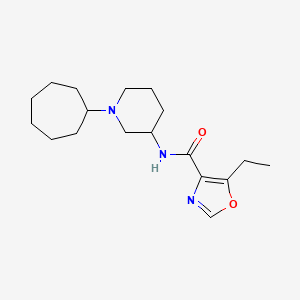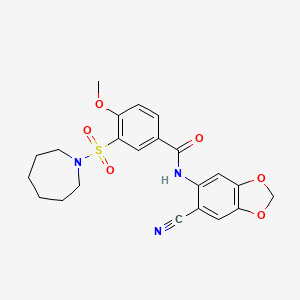![molecular formula C17H11F3N2O4 B6106982 5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, commonly known as THIP, is a chemical compound that belongs to the class of isoxazole derivatives. THIP has been extensively studied for its potential therapeutic applications in various neurological disorders due to its unique mechanism of action and physiological effects. In
Mecanismo De Acción
THIP acts as a positive allosteric modulator of GABA-A receptors that contain the δ subunit. The δ subunit is primarily expressed in extrasynaptic locations, where it enhances tonic inhibition of neuronal activity. THIP enhances the activity of δ-containing GABA-A receptors by increasing the affinity of GABA for the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to reduced neuronal excitability and increased inhibition of neuronal activity.
Biochemical and Physiological Effects
THIP has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. THIP has also been shown to increase slow-wave sleep and reduce wakefulness in rats. THIP has been shown to increase the amplitude and frequency of inhibitory postsynaptic currents in hippocampal neurons, indicating increased inhibitory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THIP has several advantages for lab experiments, including its high selectivity for δ-containing GABA-A receptors, its ability to enhance tonic inhibition of neuronal activity, and its anxiolytic and anticonvulsant effects. However, THIP has several limitations, including its poor water solubility, which can make it difficult to administer in vivo, and its potential for sedative effects, which can confound behavioral assays.
Direcciones Futuras
Future research on THIP should focus on its potential therapeutic applications in neurological disorders such as anxiety, epilepsy, and insomnia. Further studies are needed to determine the optimal dosing and administration of THIP in vivo, as well as its potential for tolerance and dependence. Future studies should also investigate the potential for THIP to enhance cognitive function and memory, as well as its potential for neuroprotection in neurodegenerative diseases. Finally, future studies should investigate the potential for THIP to interact with other drugs and neurotransmitter systems, as well as its potential for off-target effects.
Métodos De Síntesis
The synthesis of THIP involves the reaction of 2-hydroxybenzaldehyde and 4-(trifluoromethoxy)aniline in the presence of acetic anhydride and sodium acetate. The resulting product is then subjected to a reaction with isoxazole-5-carboxylic acid in the presence of thionyl chloride and dimethylformamide to obtain THIP.
Aplicaciones Científicas De Investigación
THIP has been studied for its potential therapeutic applications in various neurological disorders such as anxiety, epilepsy, and insomnia. THIP is a selective agonist of GABA-A receptors that contain the δ subunit, which is primarily expressed in the thalamus and cerebellum. THIP has been shown to enhance the activity of δ-containing GABA-A receptors, resulting in increased inhibition of neuronal activity and reduced anxiety-like behavior in animal models.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)25-11-7-5-10(6-8-11)21-16(24)13-9-15(26-22-13)12-3-1-2-4-14(12)23/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYQIXBJDSICCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)


![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)
![2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6106960.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6106991.png)
![3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6106997.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)